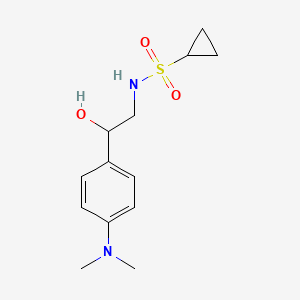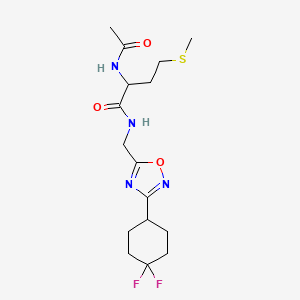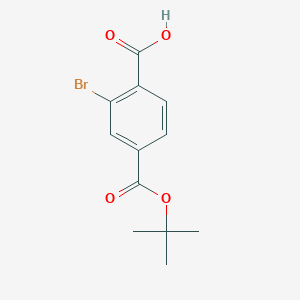
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Reactivity
Studies on sulfonamide derivatives, such as those involving tautomeric behavior and molecular conformation, highlight their significance in pharmaceutical and biological activities. These investigations utilize spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance to identify molecular forms and understand their relevance to bioactivity (Erturk et al., 2016).
Synthesis and Antimicrobial Activity
Research has also been conducted on novel synthesis routes and the antimicrobial activities of sulfonamide derivatives. For example, the cyclization of certain sulfonamido acids into pyrrolidin-2-ones using polyphosphate ester (PPE) demonstrated considerable efficiency and yield, highlighting the compounds' antimicrobial potential (Zareef et al., 2008).
Molecular Interaction Studies
Binding studies using fluorescent probe techniques have shed light on the interaction of sulfonamide derivatives with proteins, offering a method for investigating the nature and strength of these interactions. Such studies are pivotal for understanding the biological activity and potential therapeutic applications of these compounds (Jun et al., 1971).
Biological Evaluation and Metal Complex Formation
The synthesis and characterization of sulfonamide-derived ligands and their transition metal complexes have been explored for their antibacterial, antifungal, and cytotoxic activities. These studies not only extend the chemical knowledge of sulfonamide compounds but also suggest their utility in developing new therapeutic agents (Chohan & Shad, 2011).
Nonlinear Optical Properties
Explorations into the nonlinear optical properties of sulfonamide derivatives have revealed their potential for applications in optical devices. The switch from saturable absorption to reverse saturable absorption with varying laser intensity suggests their utility in developing optical limiters and other photonic technologies (Rahulan et al., 2014).
作用機序
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid , are known to be involved in Suzuki-Miyaura cross-coupling reactions
Mode of Action
Similar compounds are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling In these reactions, the compound might interact with its targets, leading to changes in their structure or function
Biochemical Pathways
Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might affect pathways related to these reactions. The downstream effects of these pathway alterations would depend on the specific context and need to be investigated further.
Result of Action
Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might induce changes at the molecular and cellular levels. The exact nature of these changes would depend on the specific context and require further investigation.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-15(2)11-5-3-10(4-6-11)13(16)9-14-19(17,18)12-7-8-12/h3-6,12-14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUTRYQTROEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2818924.png)
![(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2818925.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2818926.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2818930.png)

![tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2818934.png)

![3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2818938.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2818940.png)
![2-Chloro-N-[3-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylphenyl]acetamide](/img/structure/B2818942.png)
